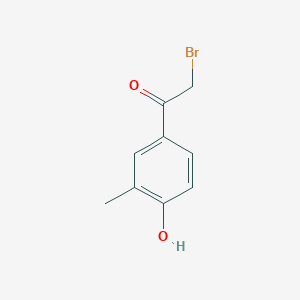

2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one

Description

Overview of α-Bromo Ketones in Organic Synthesis

α-Bromo ketones are a class of organic compounds where a bromine atom is attached to the carbon atom adjacent to a carbonyl group. This structural feature imparts a high degree of reactivity, making them exceptionally valuable intermediates in organic synthesis. The electron-withdrawing nature of the adjacent carbonyl group polarizes the carbon-bromine bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.

This reactivity allows α-bromo ketones to participate in a wide range of chemical transformations. They are key precursors for the synthesis of numerous heterocyclic compounds, such as indoles and thiazoles. Furthermore, they are frequently used in substitution reactions where the bromine atom is displaced by various nucleophiles, including amines and thiols, to introduce new functional groups. Another common application is in dehydrobromination reactions, which typically use a base to eliminate hydrogen bromide and form an α,β-unsaturated ketone, a valuable conjugated system in organic chemistry.

The synthesis of α-bromo ketones is often achieved through the direct bromination of a parent ketone using reagents like elemental bromine, typically in an acidic solvent such as acetic acid.

Significance of Hydroxylated and Methylated Phenyl Rings in Chemical Research

The presence and positioning of substituents on a phenyl ring profoundly influence a molecule's electronic properties, steric profile, and potential for intermolecular interactions. Hydroxyl (-OH) and methyl (-CH₃) groups are two of the most fundamental substituents in medicinal and synthetic chemistry.

A hydroxyl group on a phenyl ring, creating a phenol (B47542), is an activating, ortho-, para- directing group in electrophilic aromatic substitution reactions. This means it increases the electron density of the aromatic ring, making it more reactive. The hydroxyl group can also act as both a hydrogen bond donor and acceptor, which can significantly influence a molecule's solubility, crystal packing, and interaction with biological targets like protein binding sites.

Similarly, a methyl group is also an activating, ortho-, para- directing substituent. It donates electron density to the ring through an inductive effect. While its electronic influence is less pronounced than a hydroxyl group's resonance effect, the methyl group plays a crucial role in providing steric bulk. This steric hindrance can direct the course of a reaction by physically blocking certain approaches of a reagent or influence the conformation of the molecule, which can be critical for its biological activity.

Research Landscape and Academic Relevance of 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one

This compound, with its combination of a reactive α-bromo ketone and a substituted phenolic ring, is primarily recognized for its role as a key intermediate in the synthesis of more complex molecules. Its academic and industrial relevance stems from this utility, particularly in the preparation of adrenaline-type pharmaceuticals. The structure of the compound provides a versatile scaffold for building molecules with desired pharmacological properties.

The synthesis of this compound typically begins with its precursor, 4'-Hydroxy-3'-methylacetophenone, which is then brominated at the alpha position. Research involving this compound is often focused on its subsequent reactions. For instance, the reactive bromine atom is readily displaced in nucleophilic substitution reactions, a critical step in building the side chains of many pharmaceutical agents.

Beyond its role in targeted synthesis, related substituted phenones have been investigated for their intrinsic biological properties. For example, the precursor 4'-Hydroxy-3'-methylacetophenone has been noted for its antioxidant activities. medchemexpress.com While the primary focus for the bromo- derivative remains its synthetic utility, its structural features—a substituted phenol and a reactive electrophilic center—make it a compound of interest for further investigation in medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of the Precursor Compound, 4'-Hydroxy-3'-methylacetophenone

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| Appearance | Solid |

| Melting Point | 104-105 °C |

| Boiling Point (est.) | 301-302 °C @ 760 mm Hg |

| Solubility | Soluble in alcohol |

| Data sourced from PubChem CID 70135 and The Good Scents Company. nih.govthegoodscentscompany.com |

Table 2: Representative Properties of this compound

| Property | Value / Information |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| Synonyms | α-Bromo-4-hydroxy-3-methylacetophenone |

| Key Functional Groups | Ketone, Phenol, Alkyl Halide |

| Reactivity Centers | Electrophilic α-carbon, Aromatic Ring, Phenolic Hydroxyl |

| Properties compiled from analogous compound data and general chemical principles. |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(4-hydroxy-3-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDORKTOXFJWYDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257744 | |

| Record name | 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41877-17-2 | |

| Record name | 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41877-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Bromo 1 4 Hydroxy 3 Methylphenyl Ethan 1 One

Nucleophilic Substitution Reactions at the α-Carbon

The most prominent feature of 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one is its α-bromo ketone moiety. The presence of the electron-withdrawing carbonyl group significantly activates the adjacent carbon atom (the α-carbon) toward nucleophilic attack. nih.gov This effect polarizes the carbon-bromine bond, making the carbon atom highly electrophilic and the bromine atom an excellent leaving group. nih.gov Consequently, the compound readily undergoes nucleophilic substitution reactions, primarily following an SN2 mechanism, with a wide array of nucleophiles. nih.gov These reactions are fundamental to the synthetic utility of α-haloketones, enabling the introduction of diverse functional groups at the α-position. nih.gov

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines)

Nitrogen-based nucleophiles, such as primary and secondary amines, react efficiently with this compound to displace the bromide and form α-amino ketones. organic-chemistry.org These products are valuable substructures in many biologically active molecules and serve as important synthetic intermediates. nih.govresearchgate.net The reaction typically proceeds by the direct attack of the amine's lone pair of electrons on the electrophilic α-carbon. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide (HBr) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

The table below illustrates the expected products from the reaction of this compound with various nitrogen nucleophiles.

| Nucleophile (Amine) | Structure | Expected Product | Product Class |

| Ammonia | NH₃ | 2-Amino-1-(4-hydroxy-3-methylphenyl)ethan-1-one | Primary α-Amino Ketone |

| Methylamine | CH₃NH₂ | 1-(4-hydroxy-3-methylphenyl)-2-(methylamino)ethan-1-one | Secondary α-Amino Ketone |

| Diethylamine | (CH₃CH₂)₂NH | 2-(Diethylamino)-1-(4-hydroxy-3-methylphenyl)ethan-1-one | Tertiary α-Amino Ketone |

| Aniline | C₆H₅NH₂ | 1-(4-hydroxy-3-methylphenyl)-2-(phenylamino)ethan-1-one | Secondary α-Amino Ketone |

Reactions with Sulfur-Containing Nucleophiles (e.g., Thiols)

Analogous to nitrogen nucleophiles, sulfur-containing compounds, particularly thiols (mercaptans) and their conjugate bases (thiolates), are potent nucleophiles that readily react at the α-carbon. libretexts.org The reaction with thiols yields α-thio ketones (or α-sulfanyl ketones). Sulfur's high nucleophilicity, greater than that of oxygen, ensures that these reactions are generally rapid and high-yielding. libretexts.org These reactions are crucial for synthesizing molecules containing the thioether linkage, which is present in various pharmaceutical and materials science applications.

The table below outlines the expected outcomes from reactions with representative sulfur nucleophiles.

| Nucleophile (Thiol/Sulfide) | Structure | Expected Product | Product Class |

| Sodium Hydrosulfide | NaSH | 1-(4-hydroxy-3-methylphenyl)-2-mercaptoethan-1-one | α-Mercapto Ketone |

| Ethanethiol | CH₃CH₂SH | 1-(4-hydroxy-3-methylphenyl)-2-(ethylthio)ethan-1-one | α-Sulfanyl Ketone |

| Thiophenol | C₆H₅SH | 1-(4-hydroxy-3-methylphenyl)-2-(phenylthio)ethan-1-one | α-Sulfanyl Ketone |

| Sodium Sulfide | Na₂S | Bis(1-(4-hydroxy-3-methylphenyl)-1-oxoethan-2-yl)sulfane | Diketo Sulfide |

Formation of Carbon-Carbon Bonds via Alkylation Reactions

The electrophilic α-carbon of this compound is also susceptible to attack by carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds. alevelchemistry.co.uk This class of reactions is of paramount importance in organic synthesis for building more complex carbon skeletons. Typical carbon nucleophiles used in these alkylation reactions include enolates, enamines, and organometallic reagents. For instance, the reaction with an enolate generated from a ketone, ester, or β-dicarbonyl compound provides a direct route to 1,4-dicarbonyl compounds or other functionally rich structures. Care must be taken with highly reactive organometallic reagents, which might preferentially attack the carbonyl carbon.

Oxidative Transformations of the Hydroxyl Moiety

The phenolic hydroxyl group on the aromatic ring is susceptible to oxidation. The outcome of such a reaction is highly dependent on the oxidant and the reaction conditions. tandfonline.com Phenol (B47542) oxidation can lead to a variety of products, including benzoquinones or coupled polymeric materials. nih.govwikipedia.org

Mild oxidizing agents may selectively transform the phenol into a quinone-type structure. However, many common and powerful oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide, are often non-selective and could lead to the degradation of the aromatic ring or unwanted side reactions with the ketone or α-bromo functionalities. Enzymatic catalysts, like laccases, can offer a milder and more selective route for the oxidation of phenolic compounds. nih.gov Another potential transformation is oxidative coupling, where two phenol molecules link together, often catalyzed by transition metal complexes. wikipedia.orgacs.org This process can form C-C or C-O bonds between the aromatic rings, leading to dimers or polymers. tandfonline.com

Reductive Transformations of the Carbonyl Moiety

The carbonyl group of the ketone is an electrophilic center that can undergo reductive transformations. libretexts.org The most common transformation is its reduction to a secondary alcohol, which would convert this compound into the corresponding α-bromohydrin. This reaction is typically achieved using hydride-based reducing agents.

A significant challenge in this transformation is achieving selectivity. The α-bromo substituent can also be a site for reduction (reductive dehalogenation), which would lead to the formation of 1-(4-hydroxy-3-methylphenyl)ethan-1-ol. wikipedia.org The choice of reducing agent is therefore critical. Sodium borohydride (B1222165) (NaBH₄) is often sufficiently mild to selectively reduce the ketone to an alcohol without affecting the α-bromo group, especially when the reaction is conducted at low temperatures. nih.gov The resulting bromohydrins are highly valuable synthetic intermediates, serving as precursors for epoxides, amino alcohols, and other complex molecules. nih.gov

Role of Halogen Bonding in Reactivity and Molecular Recognition

The bromine atom in this compound is not only a good leaving group but can also participate in non-covalent interactions known as halogen bonds. nih.gov A halogen bond is a net attractive interaction between an electrophilic region associated with a halogen atom and a nucleophilic region on another molecule. nih.gov In this molecule, the C-Br bond is polarized, creating an electron-deficient region (a σ-hole) on the bromine atom opposite to the C-Br bond, which can interact favorably with electron donors like lone pairs on oxygen or nitrogen atoms, or π-electron systems.

This interaction can be a significant factor in the solid-state structure of the compound, influencing crystal packing and forming specific intermolecular contacts. mdpi.combohrium.comresearchgate.net Beyond crystal engineering, halogen bonding can also play a role in solution-phase reactivity. It may facilitate molecular recognition by pre-organizing a nucleophile near the electrophilic α-carbon, potentially influencing the rate and selectivity of the nucleophilic substitution reactions discussed in section 3.1.

Hydrogen Bonding Interactions and their Influence on Reactivity

The molecular structure of this compound contains functional groups capable of acting as both hydrogen bond donors and acceptors, which significantly influences its chemical behavior and reactivity. The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, while the oxygen atoms of the hydroxyl and carbonyl (C=O) groups can act as hydrogen bond acceptors. These interactions can occur intramolecularly (within the same molecule) or intermolecularly (between different molecules).

Detailed crystallographic studies on analogous compounds provide insight into the specific hydrogen bonding patterns that are likely to govern the solid-state structure and reactivity of this compound. For instance, the crystal structure of the closely related compound, 2-Bromo-1-(4-hydroxyphenyl)ethanone, reveals the formation of infinite one-dimensional chains through intermolecular O—H···O hydrogen bonds. nih.govresearchgate.net In this network, the hydroxyl group of one molecule donates a hydrogen to the carbonyl oxygen of an adjacent molecule. This type of intermolecular hydrogen bonding can be expected to play a crucial role in the crystal packing of this compound.

The presence of these hydrogen bonds has a direct impact on the molecule's reactivity in several ways:

Modulation of Electrophilicity: Intermolecular hydrogen bonding to the carbonyl oxygen increases the polarization of the C=O bond. This enhances the electrophilic character of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. nih.gov

Steric Hindrance: The formation of a hydrogen-bonded network can create steric hindrance around the reactive α-bromo ketone moiety. This may influence the regioselectivity of incoming nucleophiles, which can attack the carbonyl carbon, the α-carbon bearing the bromine atom, or the bromine atom itself. nih.gov

Solubility and Reaction Kinetics: Hydrogen bonding capabilities, particularly with solvent molecules, affect the compound's solubility in different media. In protic solvents, solvent molecules can form hydrogen bonds with the solute, influencing the stability of transition states and thus altering the kinetics of reactions such as nucleophilic substitution at the α-carbon.

Interactive Data Table: Hydrogen Bonding in this compound and Analogues

| Interaction Type | Donor | Acceptor | Inferred Influence on Reactivity | Analogous Compound Evidence |

| Intermolecular Hydrogen Bond | Phenolic Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | Increases electrophilicity of carbonyl carbon; may create steric hindrance at the α-carbon; influences crystal packing and solubility. | Observed in the crystal structure of 2-Bromo-1-(4-hydroxyphenyl)ethanone, forming 1D chains. nih.govresearchgate.net |

| Halogen Bonding | Bromine (-Br) | Nucleophilic atoms | The bromine atom can act as a Lewis acid, influencing binding affinity and reactivity with specific molecular targets. | General principle for halogenated compounds. |

| Weak Intermolecular Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (C=O) | Contributes to crystal packing and conformational stability. | Observed in the crystal structure of 2-Bromo-1-(4-methoxyphenyl)ethanone. researchgate.net |

Advanced Spectroscopic Characterization Techniques for 2 Bromo 1 4 Hydroxy 3 Methylphenyl Ethan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. For 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, the methylene (B1212753) protons of the bromoacetyl group, and the hydroxyl proton.

The aromatic region would typically display a complex splitting pattern due to the three protons on the substituted benzene (B151609) ring. The proton ortho to the carbonyl group is expected to be the most deshielded. The signals for the aromatic protons generally appear as doublets in the range of δ 7.2–7.8 ppm. The methyl group attached to the phenyl ring would resonate as a singlet at approximately δ 2.3 ppm. The methylene protons adjacent to the bromine and carbonyl groups are expected to appear as a singlet further downfield, typically in the range of δ 4.0-4.5 ppm, due to the deshielding effects of these electron-withdrawing groups. The phenolic hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H (ortho to C=O) | 7.7 - 7.9 | d |

| Ar-H (meta to C=O) | 7.6 - 7.8 | dd |

| Ar-H (ortho to OH) | 6.9 - 7.1 | d |

| -CH₂Br | 4.0 - 4.5 | s |

| Ar-CH₃ | 2.2 - 2.4 | s |

| Ar-OH | Variable | br s |

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ketone is the most deshielded and is expected to appear at a chemical shift of δ 190–200 ppm. The carbons of the aromatic ring will resonate in the range of δ 115–160 ppm, with the carbon attached to the hydroxyl group being the most shielded and the carbon attached to the carbonyl group being more deshielded. The carbon of the methyl group will appear at a much higher field, typically around δ 15-20 ppm. The methylene carbon attached to the bromine atom is expected to be in the range of δ 30-40 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 190 - 200 |

| Ar-C (quaternary, attached to OH) | 155 - 160 |

| Ar-C (quaternary, attached to C=O) | 128 - 132 |

| Ar-C (quaternary, attached to CH₃) | 125 - 129 |

| Ar-CH | 115 - 135 |

| -CH₂Br | 30 - 40 |

| Ar-CH₃ | 15 - 20 |

For more complex molecules or to unambiguously assign signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would be particularly useful in confirming the connectivity of the aromatic protons. Cross-peaks would be observed between the signals of adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This technique would definitively link the proton signals of the methyl and methylene groups to their corresponding carbon signals. It would also allow for the assignment of the protonated aromatic carbons.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the ketone. A broad absorption band in the region of 3200–3500 cm⁻¹ corresponds to the O-H (hydroxyl) stretching of the phenolic group. The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Phenolic) | 3200 - 3500 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Ketone) | 1680 - 1710 | Strong, Sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-Br | 500 - 700 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the aromatic ring and carbonyl group in this compound, absorb UV or visible light, promoting electrons to higher energy orbitals.

The UV-Vis spectrum is expected to show absorption maxima (λmax) corresponding to π → π* and n → π* transitions. The presence of the phenolic hydroxyl group and the carbonyl group conjugated with the benzene ring would influence the position and intensity of these absorptions. Typically, substituted acetophenones exhibit strong absorptions in the 240-280 nm range.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) |

| π → π | ~250 - 280 |

| n → π | ~300 - 330 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity would also be present, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

The fragmentation of the molecular ion would likely involve the cleavage of the C-C bond between the carbonyl group and the methylene group (α-cleavage), leading to the formation of a stable acylium ion. Another common fragmentation pathway would be the loss of a bromine radical.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₉H₉BrO₂]⁺ | 228/230 | Molecular Ion (M⁺) |

| [C₈H₇O₂]⁺ | 135 | Loss of CH₂Br |

| [C₇H₇O]⁺ | 107 | Loss of Br and CO |

| [CH₂Br]⁺ | 93/95 | Bromomethyl cation |

X-ray Diffraction (XRD) for Solid-State Structural Determination

The arrangement of molecules within a crystal, or crystal packing, is dictated by a network of non-covalent interactions. These interactions, though weaker than covalent bonds, are fundamental in determining the crystal's stability and physical properties. For derivatives of this compound, hydrogen bonds and other weak interactions are primary drivers of the supramolecular architecture.

In the crystal structure of the closely related compound, 2-Bromo-1-(4-hydroxyphenyl)ethanone, which lacks the 3-methyl group, the molecules are organized into one-dimensional chains. nih.govresearchgate.net The asymmetric unit of this compound contains two independent molecules. nih.govresearchgate.net The crystal packing is primarily stabilized by intermolecular O—H···O hydrogen bonds, which link the molecules into infinite chains that propagate along the cymitquimica.com crystallographic direction. nih.govresearchgate.net This type of hydrogen bonding, involving the phenolic hydroxyl group and the carbonyl oxygen, is a dominant feature that likely influences the crystal structure of this compound as well.

Another derivative, 2-Bromo-1-(4-methoxyphenyl)ethanone, where the hydroxyl group is replaced by a methoxy (B1213986) group, demonstrates the role of weaker interactions. In its crystal structure, molecules associate through weak intermolecular aromatic C—H···O hydrogen bonds, which also form one-dimensional chains. researchgate.netnih.gov This indicates that even in the absence of strong hydroxyl donors, the carbonyl oxygen readily acts as a hydrogen bond acceptor to form stable, extended networks. The presence of a bromine atom also introduces the possibility of halogen bonding (Br···O or Br···Br interactions), which can further influence crystal packing, although this is not reported as a dominant interaction for these specific derivatives. mdpi.commdpi.com

Table 1: Crystallographic Data for Derivatives of this compound

| Parameter | 2-Bromo-1-(4-hydroxyphenyl)ethanone nih.gov | 2-Bromo-1-(4-methoxyphenyl)ethanone researchgate.netnih.gov |

|---|---|---|

| Molecular Formula | C₈H₇BrO₂ | C₉H₉BrO₂ |

| Molecular Weight | 215.04 | 229.06 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 8.6495 (15) | 7.7360 (15) |

| b (Å) | 15.052 (3) | 12.441 (3) |

| c (Å) | 14.3562 (19) | 10.048 (2) |

| β (°) | 123.224 (7) | 111.42 (3) |

| Volume (ų) | 1563.5 (5) | 900.3 (4) |

Conformational Analysis in the Crystalline State

The conformation of a molecule, particularly the orientation of flexible side chains relative to a rigid core like a phenyl ring, is a key aspect revealed by XRD. In the crystalline state, molecules adopt a specific low-energy conformation that is influenced by both intramolecular and intermolecular forces.

For 2-Bromo-1-(4-methoxyphenyl)ethanone, the molecule is observed to be approximately planar. researchgate.netnih.govnih.gov This planarity is maintained by a strong intramolecular C—H···O hydrogen bond between an aromatic hydrogen and the carbonyl oxygen, which forms a pseudo-five-membered ring. researchgate.netnih.gov This interaction keeps the ketone side chain essentially coplanar with the benzene ring, as evidenced by a C1–C2–C3–C8 torsion angle of -178.0 (5)°. researchgate.netnih.gov The methoxy group is also found to be nearly coplanar with the ring. researchgate.netnih.gov

Given these findings, it is highly probable that this compound also adopts a largely planar conformation in its crystalline form. The bromoacetyl group is likely to be nearly coplanar with the hydroxymethylphenyl ring, a conformation that would be stabilized by minimizing steric hindrance and optimizing electronic conjugation. The specific torsion angles would ultimately be determined by the balance of intramolecular steric effects (from the methyl and bromoacetyl groups) and the demands of the intermolecular hydrogen bonding network within the crystal.

Table 2: Selected Torsion Angles for 2-Bromo-1-(4-methoxyphenyl)ethanone

| Torsion Angle | Value (°) |

|---|---|

| C1–C2–C3–C8 | -178.0 (5) researchgate.netnih.gov |

Computational and Theoretical Studies on 2 Bromo 1 4 Hydroxy 3 Methylphenyl Ethan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine its optimized molecular geometry and electronic properties. jcsp.org.pk

The geometry optimization process seeks to find the lowest energy conformation of the molecule. The calculated bond lengths, bond angles, and dihedral angles for the optimized structure provide a detailed three-dimensional representation of the molecule. These theoretical parameters can be compared with experimental data obtained from techniques like X-ray crystallography to validate the computational model. jcsp.org.pk For a similar Schiff base compound, (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, DFT calculations have shown good agreement between the theoretically predicted and experimentally determined structural parameters. jcsp.org.pk

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for a Structurally Similar Compound Calculated using DFT/B3LYP/6-311++G(d,p) jcsp.org.pk

| Parameter | Bond Length (Å) | Bond Angle (°) |

| Br1-C7 | 1.903 | |

| C6-N1 | 1.414 | |

| O2-C13 | 1.374 | |

| C10-O1-C8 | 117.5 | |

| C7-C6-N1 | 121.3 | |

| C14-C13-O2 | 119.8 |

Note: The data presented is for a structurally analogous compound, (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, and is used here for illustrative purposes. jcsp.org.pk

DFT studies also elucidate the electronic properties, such as the distribution of electron density and the molecular orbital energies, which are crucial for understanding the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. whiterose.ac.uk

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. whiterose.ac.uk For this compound, the presence of electron-withdrawing (bromo and carbonyl groups) and electron-donating (hydroxyl and methyl groups) substituents influences the energies of the frontier orbitals. DFT calculations can precisely determine these energy levels.

Table 2: Representative Frontier Molecular Orbital Energies and Related Parameters for a Structurally Similar Compound jcsp.org.pk

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -2.10 |

| Energy Gap (ΔE) | 4.15 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 2.10 |

| Global Hardness (η) | 2.075 |

| Global Softness (S) | 0.241 |

| Electronegativity (χ) | 4.175 |

| Chemical Potential (μ) | -4.175 |

| Electrophilicity Index (ω) | 4.20 |

Note: The data presented is for a structurally analogous compound, (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, and is used here for illustrative purposes. jcsp.org.pk

The distribution of the HOMO and LUMO across the molecular framework indicates the regions most likely to act as electron donors and acceptors, respectively.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface, typically color-coded where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For this compound, DFT studies that generate MEP maps highlight the electrophilic sites, particularly the carbonyl carbon and the carbon atom attached to the bromine. unibo.it The oxygen atoms of the carbonyl and hydroxyl groups are identified as nucleophilic centers. nih.gov This information is crucial for understanding how the molecule interacts with other reagents. jcsp.org.pk

In a representative MEP analysis of a similar compound, the negative potential is localized over the electronegative oxygen and nitrogen atoms, while the positive potential is found around the hydrogen atoms. jcsp.org.pk

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). nih.gov It is used to investigate intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions. researchgate.net

The stability of a molecule can be related to the extent of electron delocalization, which is quantified by the second-order perturbation energy, E(2). jcsp.org.pk A higher E(2) value indicates a stronger interaction between electron donors (filled orbitals) and electron acceptors (empty orbitals), leading to greater stabilization. jcsp.org.pk

Table 3: Representative Second-Order Perturbation Energies E(2) for a Structurally Similar Compound jcsp.org.pk

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O1 | σ(C8-N1) | 5.43 |

| LP(1) N1 | π(C2-C7) | 27.66 |

| LP(2) O2 | σ*(C13-C14) | 4.89 |

Note: The data presented is for a structurally analogous compound, (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, and is used here for illustrative purposes. jcsp.org.pk

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. rsc.org The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the partitioning of the crystal space into regions associated with each molecule. jcsp.org.pk

The analysis provides a 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. jcsp.org.pk This plot gives a quantitative summary of the types and relative significance of intermolecular contacts.

For brominated organic compounds, Hirshfeld surface analysis typically reveals the importance of various interactions, including H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br contacts, in the crystal packing. rsc.org The percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, providing a clear picture of the packing forces.

Table 4: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Similar Brominated Compound rsc.org

| Interaction | Contribution (%) |

| H···H | 43.1 |

| C···H/H···C | 17.4 |

| Br···H/H···Br | 14.9 |

| C···C | 11.9 |

| O···H/H···O | 9.8 |

Note: The data presented is for (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one and is used here for illustrative purposes. rsc.org

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and NMR chemical shifts (¹H and ¹³C). These theoretical predictions are valuable for the interpretation and assignment of experimental spectra.

The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using a scaling factor. iosrjournals.org The calculated IR and Raman spectra can help in identifying characteristic functional groups. For instance, the strong absorption around 1700 cm⁻¹ in the IR spectrum confirms the presence of the ketone group, while the O–H stretching of the phenolic hydroxyl group appears in the 3200–3500 cm⁻¹ region. unibo.it

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. uow.edu.au The predicted chemical shifts can aid in the assignment of complex spectra and in the structural elucidation of new compounds. For this compound, ¹H NMR spectra would show characteristic signals for the aromatic protons, the methyl group protons, and the methylene (B1212753) protons adjacent to the carbonyl group. The ¹³C NMR spectrum would show a signal for the carbonyl carbon in the range of 190–200 ppm. unibo.it

Table 5: Representative Experimental Spectroscopic Data for this compound unibo.it

| Spectroscopy | Peak/Signal | Assignment |

| IR (cm⁻¹) | ~1700 | C=O stretching |

| IR (cm⁻¹) | 3200–3500 | O-H stretching |

| ¹H NMR (ppm) | 7.2–7.8 | Aromatic protons |

| ¹H NMR (ppm) | 2.3 | -CH₃ protons |

| ¹³C NMR (ppm) | 190–200 | C=O carbon |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, which readily undergoes nucleophilic substitution reactions at the α-carbon, DFT calculations can be used to model the reaction pathway. unibo.it

The SN2 mechanism is often favored in polar aprotic solvents for this type of compound. unibo.it Theoretical studies can determine the geometry of the transition state and calculate the activation energy (ΔG‡), providing insights into the reaction kinetics. For nucleophilic substitution reactions of this compound, the activation energy has been computationally estimated to be around 15 kcal/mol in polar aprotic solvents. unibo.it This information is vital for optimizing reaction conditions and predicting the feasibility of synthetic routes.

Synthetic Applications in Advanced Organic Chemistry

Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds

The structural framework of 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one makes it an important precursor in multi-step syntheses. The α-bromo ketone functional group is particularly susceptible to reaction with a wide array of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, facilitating the assembly of complex organic scaffolds. Researchers utilize this compound as a foundational element for building molecules with specific biological activities, particularly in the fields of medicinal chemistry and materials science. chemimpex.com Its role as a building block is critical in the development of potential pharmaceuticals and agrochemicals. chemimpex.com

Precursor for Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a central theme in organic chemistry, and α-haloketones are premier starting materials for this purpose. nih.gov The bifunctional nature of this compound, possessing both an electrophilic center and a carbonyl group, enables its participation in a variety of cyclocondensation reactions to form five- and six-membered heterocyclic rings. nih.gov

Mesoionic compounds are five-membered heterocyclic systems that cannot be represented by a single covalent structure and possess a delocalized sextet of π-electrons. ias.ac.in The synthesis of mesoionic 1,3-dithiolium systems can be achieved using α-bromo ketones as precursors. The general synthetic route involves two key steps:

Nucleophilic Substitution : The reaction begins with the nucleophilic attack of a dithiocarbamate (B8719985) salt on the electrophilic carbon of this compound, displacing the bromide ion to form an acyclic dithiocarbamate intermediate.

Cyclocondensation : This intermediate undergoes an acid-catalyzed intramolecular cyclization. The carbonyl oxygen is protonated, followed by the attack of the sulfur atom to form the five-membered 1,3-dithiolium ring. Subsequent treatment with a base can deprotonate the phenolic hydroxyl group to yield the target mesoionic 1,3-dithiol-2-ylium phenolate.

The compound is a valuable precursor for a variety of nitrogen-containing heterocycles through well-established condensation reactions. nih.gov The Hantzsch thiazole (B1198619) synthesis, for example, is a classic method that involves the reaction of an α-haloketone with a thioamide. asianpubs.orgorganic-chemistry.orgnih.gov Reacting this compound with thiourea (B124793) would yield 2-amino-4-(4-hydroxy-3-methylphenyl)-1,3-thiazole, a scaffold of significant interest in medicinal chemistry. nih.gov Similarly, reactions with other nitrogen-based nucleophiles can lead to different heterocyclic cores. nih.gov

Table 1: Synthesis of Nitrogen Heterocycles from α-Bromo Ketones

| Co-reactant | Resulting Heterocycle |

|---|---|

| Thiourea / Thioamides | Thiazoles |

| Guanidines | Imidazoles |

| Phenylhydrazine | Pyrazoles |

This table illustrates the potential nitrogen-containing heterocycles that can be synthesized from this compound based on established reactions of α-bromo ketones. nih.govorganic-chemistry.org

In addition to nitrogen and sulfur heterocycles, this compound can be used to synthesize oxygen-containing heterocycles. nih.gov The Feist-Benary furan (B31954) synthesis, for instance, involves the reaction of an α-haloketone with the enolate of a β-dicarbonyl compound. This reaction proceeds via an initial nucleophilic substitution, followed by a cyclization and dehydration sequence to afford highly substituted furans. The reaction of this compound with a β-ketoester under basic conditions would provide a direct route to furan derivatives bearing the 4-hydroxy-3-methylphenyl substituent.

Applications in the Design of Chemical Probes and Tags (e.g., Haptens)

The high reactivity of the α-bromo ketone moiety makes this compound suitable for use as a chemical probe or tag. Specifically, it can be employed in the design of haptens, which are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein. A structurally similar compound, 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone, is utilized as a reagent to design haptens for screening monoclonal antibodies against salbutamol. sfdchem.com

The underlying principle involves the covalent conjugation of the hapten to a carrier protein. The electrophilic carbon of the bromomethyl ketone group reacts readily with nucleophilic side chains of amino acids on the protein surface, such as the thiol group of cysteine or the amine group of lysine, forming a stable covalent bond. This bioconjugate can then be used to immunize animals and generate specific antibodies.

Precursor to Chiral Intermediates via Asymmetric Transformations (e.g., Reduction to Chiral Alcohols)

Chiral secondary alcohols are crucial building blocks in the pharmaceutical and agrochemical industries. nih.gov The asymmetric reduction of prochiral ketones is one of the most efficient methods for their preparation. This compound can serve as a substrate for asymmetric reduction to produce the corresponding chiral α-bromohydrin, 2-bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-ol.

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), has emerged as a powerful and environmentally benign method for this transformation. nih.govgeorgiasouthern.edu These enzymes can reduce α-bromo ketones with high levels of stereoselectivity, often yielding products with excellent enantiomeric excess (ee). acs.orgacs.orgresearchgate.net

Table 2: Representative Biocatalytic Asymmetric Reductions of α-Bromo Ketones

| Enzyme Source | Substrate | Substrate Conc. (g/L) | Product | Enantiomeric Excess (ee) | Reference |

|---|

The resulting chiral α-bromohydrins are versatile synthetic intermediates. For example, they can undergo base-mediated intramolecular cyclization to form highly valuable chiral epoxides, which are themselves important building blocks in asymmetric synthesis. acs.org

Role in the Synthesis of Specialty Chemicals and Materials

This compound serves as a versatile intermediate in the synthesis of a variety of specialty chemicals and materials, owing to its reactive α-bromo ketone functionality. This functional group readily participates in nucleophilic substitution and condensation reactions, allowing for the construction of more complex molecular architectures. Its applications range from the development of pharmaceutical intermediates to the synthesis of bioactive heterocyclic compounds.

A significant application of this compound is in the synthesis of substituted 2-aminothiazoles. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thiourea, provides a straightforward route to this important class of heterocyclic compounds. 2-Aminothiazole (B372263) derivatives are recognized for their wide range of biological activities and are prevalent scaffolds in medicinal chemistry. The reaction of this compound with thiourea is expected to yield 2-amino-4-(4-hydroxy-3-methylphenyl)thiazole, a specialty chemical with potential applications in drug discovery and materials science. While specific studies on this exact reaction are not extensively detailed in publicly available literature, the general methodology is well-established for analogous α-bromo ketones. nanobioletters.comderpharmachemica.commdpi.com

The synthesis of 2-aminothiazole derivatives from various substituted phenacyl bromides and thiourea has been shown to be efficient, with catalysts such as copper silicate (B1173343) being employed to improve reaction rates and yields. nanobioletters.com These reactions are typically carried out in a solvent like ethanol (B145695) at reflux temperature. nanobioletters.com The resulting 2-aminothiazole derivatives are valuable specialty chemicals that can be further modified to create a diverse library of compounds for biological screening or as components in functional materials. mdpi.com

Beyond heterocycles, the reactivity of this compound makes it a candidate for the synthesis of other specialty chemicals. For instance, its phenolic hydroxyl group can be a site for derivatization to produce specialty esters or ethers with potential applications as antioxidants or in material science. While detailed research on such applications for this specific compound is not widely published, the synthesis of methylated and acetylated derivatives of similar bromophenols has been explored for their antioxidant and anticancer activities.

The following table summarizes the potential synthetic applications of this compound in the creation of specialty chemicals, based on established chemical principles and research on analogous compounds.

| Reactant(s) | Product Class | Potential Application of Product |

| Thiourea | 2-Aminothiazoles | Pharmaceutical intermediates, bioactive molecules, functional materials |

| Substituted Thioureas | N-substituted 2-Aminothiazoles | Drug discovery, agrochemicals |

| Carboxylic Acids/Acyl Chlorides | Specialty Esters | Antioxidants, polymer additives, fine chemicals |

| Alkyl Halides (with base) | Specialty Ethers | Pharmaceutical intermediates, electronic materials |

Derivatives and Analogs of 2 Bromo 1 4 Hydroxy 3 Methylphenyl Ethan 1 One

Structural Modifications and their Impact on Reactivity

The reactivity of 2-bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one is primarily dictated by the interplay of its functional groups: the α-bromo ketone, the phenolic hydroxyl group, and the methyl group on the aromatic ring.

The α-Bromo Ketone Moiety : This is the most reactive site, making the compound a valuable intermediate in organic synthesis. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic substitution reactions.

The Phenyl Ring Substituents : The hydroxyl (-OH) and methyl (-CH₃) groups on the phenyl ring influence the reactivity of the ketone. The hydroxyl group is an electron-donating group, which can affect the electrophilicity of the carbonyl carbon. The position of these substituents is crucial. For instance, the presence of an electron-withdrawing group on the benzene (B151609) ring can facilitate α-bromination reactions of the parent acetophenone (B1666503), suggesting an alteration in the electronic properties of the entire system. nih.gov Conversely, electron-donating groups can make proton removal more challenging, slowing down reaction rates under certain acidic conditions. nih.gov

Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction that can influence the compound's conformation, reactivity, and binding affinity to molecular targets.

Structural modifications, such as altering the substituents on the aromatic ring, directly impact the compound's electronic and steric properties, thereby modulating its reactivity in subsequent chemical transformations.

Synthesis of Related Brominated Acetophenones with Varied Substitutions

The synthesis of α-bromoacetophenones is a fundamental transformation in organic chemistry, with numerous methods developed to accommodate a wide range of substituents on the aromatic ring. zenodo.org These compounds are crucial intermediates for pharmaceuticals, including non-steroidal anti-inflammatory drugs and estrogenic agents. nih.gov The general approach involves the α-bromination of a corresponding substituted acetophenone.

Commonly employed brominating agents include:

Molecular Bromine (Br₂) : Often used in solvents like acetic acid, methanol, or chloroform. youtube.comnih.gov Acidic conditions can be used to facilitate the reaction through acid-catalyzed enolization. zenodo.org

Copper(II) Bromide (CuBr₂) : A solid reagent that can achieve chemoselective bromination of the α-methyl group of acetophenones. ichem.md It is often used with a co-solvent system like ethyl acetate and chloroform. youtube.com

N-Bromosuccinimide (NBS) : A versatile reagent for α-bromination of ketones, often used with a catalytic amount of acid. youtube.com

Pyridine (B92270) Hydrobromide Perbromide (Pyridinium Tribromide) : A solid, stable source of bromine that is easier and safer to handle than liquid bromine. nih.gov

1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) : A selective and inexpensive brominating agent that can be used under acidic conditions. google.com

The choice of method depends on the specific substituents present on the acetophenone starting material. For instance, when hydroxyacetophenones are the substrate, the reaction conditions must be controlled to favor side-chain bromination over electrophilic substitution on the activated aromatic ring. zenodo.orgcbijournal.com

| Brominating Agent | Substrate Example | Solvent(s) | Conditions | Yield (%) |

| Pyridine Hydrobromide Perbromide | 4-Chloroacetophenone | Acetic Acid | 90 °C | High |

| Copper(II) Bromide | Acetophenones | Chloroform / Ethyl Acetate | Reflux | High |

| Bromine (Br₂) | 4-Hydroxyacetophenone | Chloroform | 338 K, H₂SO₄ catalyst | 81% |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Substituted Acetophenones | Methanol / CCl₄ | 10-100 °C, Acid catalyst | 65-95% |

| Sodium Bromide / Potassium Persulfate | Acetophenone | Acetonitrile / Water | 80 °C | High |

This table presents a summary of various methods used for the synthesis of α-bromoacetophenone derivatives, adapted from multiple research findings. nih.govnih.govgoogle.comresearchgate.net

Functionalization at the Hydroxyl and Methyl Positions

Further derivatization of this compound can be achieved by targeting the hydroxyl and methyl groups, leading to a diverse library of compounds for research.

Functionalization of the Hydroxyl Group: The phenolic hydroxyl group is a prime site for modification, commonly through etherification or esterification reactions. torvergata.itmdpi.com

Etherification : A common modification is methylation to form a methoxy (B1213986) group. This transformation can be important to prevent the phenolic hydroxyl from participating in unwanted side reactions, such as the formation of reactive quinone methide intermediates during certain chemical processes. uq.edu.au It also alters the compound's polarity and hydrogen bonding capability.

Esterification : Acylation of the hydroxyl group to form an ester is another strategy to protect the hydroxyl group or to modify the compound's biological properties. torvergata.it For example, the antioxidant activity of natural phenols like tyrosol has been enhanced through esterification with various phenolic acids. torvergata.it

Functionalization of the Methyl Group: The methyl group on the aromatic ring can also be functionalized, although it is generally less reactive than the hydroxyl group. One significant transformation is its conversion to a hydroxymethyl group (-CH₂OH). This leads to the synthesis of 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one (B1280424), a related compound used in the design of haptens for screening specific antibodies. guidechem.comsfdchem.com This modification introduces an additional site for hydrogen bonding and further derivatization.

Development of Isosteres and Bioisosteres for Research Purposes

In medicinal chemistry, the strategic replacement of functional groups with other groups of similar size, shape, and electronic properties—a concept known as isosterism or bioisosterism—is a powerful tool for optimizing molecular properties. wikipedia.orgdrughunter.com This strategy is employed to enhance biological activity, improve pharmacokinetic profiles, or reduce toxicity. nih.gov

For derivatives of this compound, bioisosteric replacements can be considered for several key functional groups:

Phenolic Hydroxyl Group : The phenol (B47542) moiety is often a site of metabolic modification (e.g., glucuronidation), which can lead to rapid clearance from the body. researchgate.net Replacing the phenol with bioisosteres can improve metabolic stability and oral bioavailability. nih.gov A variety of heterocyclic structures can serve as phenol bioisosteres. nih.govresearchgate.net

Methyl Group : The methyl group can be replaced with other small substituents to probe steric and electronic requirements at that position.

Bromoacetyl Group : The entire bromoacetyl moiety could be replaced by other electrophilic groups that can react with nucleophiles in a similar manner.

| Original Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Phenolic Hydroxyl (-OH) | Benzimidazolone, Benzoxazolone, Indole, Pyridone, other acidic N-H heterocycles | Mimic hydrogen bonding properties; improve metabolic stability and pharmacokinetic profile. nih.govresearchgate.net |

| Methyl (-CH₃) | Chlorine (Cl), Trifluoromethyl (-CF₃), Ethyl (-CH₂CH₃) | Modify steric bulk, lipophilicity, and electronic properties. scripps.edu |

| Hydrogen (-H) | Fluorine (F), Deuterium (D) | Block metabolic oxidation sites; investigate kinetic isotope effects. scripps.educambridgemedchemconsulting.com |

| Phenyl Ring | Thiophene, Pyridine, Naphthalene | Alter aromatic system, improve efficacy, change binding specificity, or reduce metabolic liability. wikipedia.org |

This table outlines potential bioisosteric replacements for key functional groups within the this compound scaffold.

The application of these derivatization and bioisosteric replacement strategies allows for the systematic exploration of the chemical and biological properties of this class of compounds, facilitating the development of new molecules for various research purposes.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for its Transformations

The reactivity of 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one is largely centered around its α-bromo ketone moiety, which is an excellent electrophile for nucleophilic substitution reactions. While many classical transformations are known, the development of novel catalytic systems could enable more efficient, selective, and environmentally benign reactions.

Future research could focus on:

Transition-Metal Catalysis: The development of palladium, copper, or nickel-based catalysts could facilitate a variety of cross-coupling reactions. For instance, Suzuki, Sonogashira, or Buchwald-Hartwig couplings could be explored to form new carbon-carbon and carbon-heteroatom bonds at the bromine position, significantly expanding the molecular complexity achievable from this starting material. acs.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and powerful tool for organic synthesis. Investigating the use of photocatalysts to generate radical intermediates from the C-Br bond could open up new reaction pathways, such as Giese additions or atom transfer radical polymerization (ATRP), using this compound as an initiator.

Biocatalysis: The use of enzymes, such as reductases or dehalogenases, could offer highly selective transformations. For example, enantioselective reduction of the ketone group could produce chiral building blocks of high value in the pharmaceutical industry. Enzymatic dehalogenation could also provide a green alternative to traditional chemical methods.

Organocatalysis: Chiral organocatalysts could be employed for asymmetric transformations, such as enantioselective additions of nucleophiles to the carbonyl group or α-functionalization reactions, providing access to a wide range of chiral derivatives.

| Catalytic System | Potential Transformation | Potential Advantages |

| Transition-Metal Catalysis | Cross-coupling (Suzuki, Sonogashira, etc.) | Formation of C-C and C-heteroatom bonds |

| Photoredox Catalysis | Radical additions, Polymerization | Mild reaction conditions, unique reactivity |

| Biocatalysis | Asymmetric reduction, Dehalogenation | High selectivity, green chemistry |

| Organocatalysis | Asymmetric α-functionalization | Metal-free, enantioselective synthesis |

Advanced Applications in Materials Science and Specialty Chemical Production

The functional groups present in this compound make it an attractive building block for new materials and specialty chemicals. researchgate.net Its bifunctional nature (electrophilic bromine and nucleophilic/phenolic hydroxyl group) allows for diverse derivatization.

Unexplored applications include:

Polymer Synthesis: The compound could serve as a monomer or a functional initiator in polymerization reactions. The hydroxyl group could be used for polyester (B1180765) or polyurethane synthesis, while the bromo group could initiate controlled radical polymerizations like ATRP. This could lead to the creation of functional polymers with tailored properties for applications in coatings, adhesives, or biomedical devices.

Functional Dyes and Pigments: By using the α-bromo ketone as a reactive handle for coupling with chromophoric moieties, novel dyes could be synthesized. The phenolic hydroxyl group could be used to tune the electronic properties and solubility of the resulting colorants.

Liquid Crystals: The rigid phenyl ring structure is a common feature in liquid crystalline molecules. By attaching appropriate mesogenic units through etherification of the hydroxyl group or substitution of the bromine, it may be possible to synthesize new liquid crystalline materials with potential applications in display technologies.

Precursors for Agrochemicals and Fragrances: Acetophenones are known precursors for various biologically active compounds and fragrances. nih.govresearchgate.net The specific substitution pattern of this molecule could be leveraged to synthesize novel analogues of existing agrochemicals or to create new fragrance compounds with unique scent profiles.

Mechanistic Studies of Underexplored Reactions

A deeper understanding of the reaction mechanisms involving this compound can lead to improved reaction control, higher yields, and the discovery of new synthetic routes.

Areas ripe for investigation are:

Competitive Reaction Pathways: A systematic study of the competition between reactions at the α-bromo position and the phenolic hydroxyl group under various conditions (e.g., different bases, solvents, and temperatures) is needed. This would allow for the selective functionalization of either position.

Homolytic Cleavage Reactions: While heterolytic substitution is common, the potential for homolytic cleavage of the C-Br bond under thermal or photochemical conditions is less explored. scirp.org Investigating these radical pathways could reveal new and useful transformations.

Tautomeric Equilibria: For derivatives of this compound, such as thiosemicarbazones, the existence of multiple tautomeric forms can influence reactivity. scirp.org Detailed mechanistic studies could elucidate the role of different tautomers in various reactions.

Electrochemical Behavior: The electrochemical reduction or oxidation of this molecule could lead to interesting and synthetically useful intermediates. Mechanistic studies in this area could pave the way for novel electrosynthetic methods.

Integration with Flow Chemistry and Automated Synthesis

The application of modern synthesis technologies like flow chemistry and automation could significantly enhance the production and derivatization of this compound. umontreal.cavapourtec.com These technologies offer improved safety, efficiency, and scalability. nih.gov

Future directions include:

Continuous Flow Synthesis: Developing a continuous flow process for the bromination of 4-hydroxy-3-methylacetophenone would allow for safer handling of bromine and better control over reaction exotherms, leading to a more efficient and scalable synthesis of the target compound. nih.gov

Telescoped Reactions: Flow chemistry enables the direct coupling of multiple reaction steps without isolating intermediates. mit.edu A flow setup could be designed where the synthesis of this compound is immediately followed by a nucleophilic substitution or a cross-coupling reaction, streamlining the synthesis of derivatives. thieme-connect.de

Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction parameters (catalysts, solvents, temperatures, concentrations) to quickly identify the optimal conditions for any given transformation of the molecule.

High-Throughput Library Synthesis: By combining flow chemistry with automated liquid handling, large libraries of derivatives can be synthesized by reacting this compound with a diverse set of nucleophiles or coupling partners. This would be highly valuable for drug discovery and materials science research.

| Technology | Application | Key Benefits |

| Flow Chemistry | Synthesis and transformations | Enhanced safety, scalability, process control |

| Telescoped Reactions | Multi-step synthesis in a single flow | Reduced workup, increased efficiency |

| Automated Optimization | High-throughput screening of conditions | Rapid identification of optimal parameters |

| Library Synthesis | Generation of diverse derivatives | Accelerated discovery of new compounds |

Exploration of New Spectroscopic and Computational Approaches

Advanced analytical and computational tools can provide unprecedented insight into the structure, properties, and reactivity of this compound and its derivatives.

Promising avenues for research include:

Advanced NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) can be used to unambiguously assign the structure of complex derivatives. Solid-state NMR could provide information on the crystal packing and polymorphism of the compound. Through-space NMR couplings could reveal conformational preferences in solution. nih.gov

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to predict geometric parameters, spectroscopic data (NMR, IR), and electronic properties. samipubco.combiointerfaceresearch.com This can aid in structure elucidation and in understanding the effect of substituents on reactivity.

Reaction Mechanism Simulation: Computational studies can be employed to model reaction pathways, calculate activation energies, and identify transition states for various transformations. This can provide a detailed understanding of reaction mechanisms and help in designing more efficient catalysts and reaction conditions.

Crystal Structure Prediction: In conjunction with X-ray crystallography, computational methods can be used to predict the crystal packing of the molecule and its derivatives. researchgate.net This is important for understanding its solid-state properties and for applications in materials science.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Bromo-1-(4-hydroxy-3-methylphenyl)ethan-1-one, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via bromination of the parent ketone. Key steps include:

- Solvent selection : Ethanol or acetonitrile for nucleophilic substitution reactions (e.g., using NaBr or HBr as brominating agents) .

- Temperature control : Reactions often proceed at 0–25°C to minimize side products like di-brominated derivatives.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity, validated by HPLC .

- Data Table :

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 25 | 78 | 97 |

| Acetonitrile | 0 | 85 | 95 |

Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?

- NMR Analysis :

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm), while the methyl group on the phenyl ring resonates at δ 2.3 ppm. The brominated carbonyl carbon (C=O) shows a signal at δ 190–200 ppm in ¹³C NMR .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX/ORTEP-III address them?

- Crystallographic Issues :

- Twinned crystals : Common due to flexible substituents (e.g., hydroxyl and methyl groups). SHELXL refines twinning parameters using the BASF scale .

- Hydrogen bonding : ORTEP-III visualizes intermolecular interactions (e.g., O–H···O bonds between hydroxyl and ketone groups) critical for crystal packing .

Q. How does regioselectivity in bromination reactions of analogous compounds inform synthetic strategies for this molecule?

- Mechanistic Insight :

- Electron-donating groups (e.g., -OH, -CH₃) on the phenyl ring direct bromination to the para position relative to the hydroxyl group. Steric hindrance from the methyl group minimizes ortho substitution .

- Comparative Data :

| Substituent Position | Bromination Site | Yield (%) |

|---|---|---|

| 4-OH, 3-CH₃ | Para to -OH | 85 |

| 4-Cl, 3-CH₃ | Ortho to -Cl | 62 |

Q. What contradictory data exist regarding the compound’s biological activity, and how can experimental design mitigate these discrepancies?

- Contradictions :

- Antimicrobial assays : Variability in MIC values (2–32 µg/mL) against S. aureus due to differences in solvent (DMSO vs. aqueous buffers) and bacterial strains .

- Optimized Protocols :

- Use standardized CLSI guidelines for broth microdilution.

- Include positive controls (e.g., ciprofloxacin) and solvent-only blanks to isolate compound effects .

Methodological Considerations

Q. How do hydrogen-bonding patterns influence the compound’s crystal packing and stability?

- Graph Set Analysis :

- Motifs : R₂²(8) motifs form between hydroxyl and ketone groups, stabilizing layered structures.

- Thermal stability : Stronger H-bond networks correlate with higher melting points (e.g., 120–125°C for tightly packed crystals) .

Q. What advanced computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.